molecular formula C₃₀H₅₃BrN₂O₂ B045169 Desdiacetylvecuronium bromide CAS No. 73319-30-9

Desdiacetylvecuronium bromide

Cat. No.: B045169
CAS No.: 73319-30-9
M. Wt: 553.7 g/mol
InChI Key: DIGWZHJLXJPNBY-DSBFZBMTSA-M
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Description

Desdiacetylvecuronium bromide is a derivative of vecuronium bromide, a nondepolarizing neuromuscular blocking agent. It is primarily used in medical settings to induce skeletal muscle relaxation during surgical procedures. This compound is chemically designated as [(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-hydroxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] bromide .

Mechanism of Action

Target of Action

Desdiacetylvecuronium bromide, also known as Vecuronium, is a nondepolarizing neuromuscular blocking agent . Its primary targets are the nicotinic cholinergic receptors located at motor end plates . These receptors play a crucial role in muscle contraction by mediating the action of acetylcholine, a neurotransmitter that transmits signals across a neuromuscular junction .

Mode of Action

Vecuronium acts by competitively binding to nicotinic cholinergic receptors . This binding decreases the opportunity for acetylcholine to bind to the nicotinic receptor at the postjunctional membrane of the myoneural junction . As a result, it inhibits depolarization, blocking the transmission of nerve impulses and leading to muscle relaxation .

Biochemical Pathways

The principal pharmacologic effects of vecuronium revolve around its competitive binding of cholinergic receptors located at motor end plates . This competitive binding results in muscle relaxant effects that are typically employed as an adjunct to general anesthesia . .

Pharmacokinetics

Vecuronium has a distribution volume (Vd) of 0.3 to 0.4 L/kg . It is metabolized in the liver to its active metabolite, 3-desacetyl vecuronium, which has about half the activity of the parent drug . The compound is primarily excreted in the feces (40% to 75%), and urine (30% as unchanged drug and metabolites) .

Result of Action

The administration of vecuronium results in muscle relaxation . This is typically employed as an adjunct to general anesthesia to facilitate endotracheal intubation and to relax skeletal muscles during surgery or mechanical ventilation in adequately sedated ICU patients .

Action Environment

The neuromuscular blocking action of vecuronium is slightly enhanced in the presence of potent inhalation anesthetics . If vecuronium is first administered more than 5 minutes after the start of the inhalation of enflurane, isoflurane, or halothane, or when steady-state has been achieved, the intubating dose of vecuronium may be decreased by approximately 15% . This suggests that the action, efficacy, and stability of vecuronium can be influenced by environmental factors such as the presence of other drugs and the timing of administration.

Preparation Methods

Synthetic Routes and Reaction Conditions: Desdiacetylvecuronium bromide is synthesized through the hydrolysis of vecuronium bromide. The hydrolysis process involves the removal of acetyl groups from vecuronium bromide, resulting in the formation of this compound .

Industrial Production Methods: The industrial production of this compound typically involves large-scale hydrolysis reactions under controlled conditions. The reaction is carried out in aqueous solutions with specific pH levels and temperatures to ensure optimal yield and purity .

Chemical Reactions Analysis

Types of Reactions: Desdiacetylvecuronium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may result in the formation of alcohols .

Comparison with Similar Compounds

Properties

IUPAC Name

(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H53N2O2.BrH/c1-29-13-12-23-22(24(29)19-26(28(29)34)32(3)16-8-5-9-17-32)11-10-21-18-27(33)25(20-30(21,23)2)31-14-6-4-7-15-31;/h21-28,33-34H,4-20H2,1-3H3;1H/q+1;/p-1/t21-,22+,23-,24-,25-,26-,27-,28-,29-,30-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGWZHJLXJPNBY-DSBFZBMTSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(C2O)[N+]4(CCCCC4)C)CCC5C3(CC(C(C5)O)N6CCCCC6)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@@H]2O)[N+]4(CCCCC4)C)CC[C@@H]5[C@@]3(C[C@@H]([C@H](C5)O)N6CCCCC6)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H53BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73319-30-9
Record name 3,17-bis-deacetylvecuronium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073319309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2beta,3alpha,5alpha,8xi,9xi,14xi,16beta,17beta)-16-(1-methylpiperidinium-1-yl)-2-(piperidin-1-yl)androstane-3,17-diol bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DESDIACETYLVECURONIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60OOL7F2LC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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